
Dihydronovobiocin
描述
二氢诺沃生物碱是一种香豆素类抗生素,是诺沃生物碱的衍生物。 它以其抗菌特性而闻名,对多种细菌有效,包括金黄色葡萄球菌、溶血性链球菌、肺炎链球菌、伤寒沙门氏菌、肺炎克雷伯菌和多杀巴氏杆菌 。 二氢诺沃生物碱抑制 DNA 促旋酶 B 亚基,使其成为一种有效的抗菌剂 .
作用机制
生化分析
Biochemical Properties
Dihydronovobiocin interacts with DNA gyrase subunit B, a type II topoisomerase found in bacteria . This interaction inhibits the ATPase activity of the enzyme, thereby preventing the supercoiling of DNA, a critical step in DNA replication . The nature of this interaction is competitive, with this compound acting as an inhibitor .
Cellular Effects
This compound’s inhibition of DNA gyrase affects various cellular processes. By preventing DNA supercoiling, it disrupts DNA replication, leading to the cessation of bacterial cell growth
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with DNA gyrase subunit B . By binding to this enzyme, this compound inhibits its ATPase activity, preventing the energy transduction necessary for DNA supercoiling . This disruption of DNA supercoiling halts DNA replication, thereby inhibiting bacterial cell growth .
Metabolic Pathways
Its primary known action is the inhibition of DNA gyrase subunit B
准备方法
合成路线和反应条件: 二氢诺沃生物碱的合成涉及诺沃生物碱的氢化。 该过程通常包括将诺沃生物碱溶解在合适的溶剂中,例如乙醇或甲醇,然后在受控条件下使用钯催化剂对其进行氢化 。反应在室温和大气压下进行,直到达到所需的氢化程度。
工业生产方法: 二氢诺沃生物碱的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和连续氢化系统,以确保产品质量和产量的一致性。 反应条件,如温度、压力和催化剂浓度,均已优化,以最大程度地提高工艺效率 .
化学反应分析
反应类型: 二氢诺沃生物碱会经历几种类型的化学反应,包括:
氧化: 二氢诺沃生物碱可以被氧化形成各种氧化产物。常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 该化合物可以进一步还原形成更多氢化的衍生物。
取代: 二氢诺沃生物碱可以发生取代反应,特别是在羟基和酰胺基团处。
常用试剂和条件:
氧化: 过氧化氢在酸性介质中或高锰酸钾在中性或弱碱性介质中。
还原: 在钯催化剂存在下进行氢气反应。
取代: 在酸性或碱性条件下使用各种亲核试剂,如胺或醇。
主要生成物:
氧化: 形成羟基化或酮类衍生物。
还原: 形成更多氢化的衍生物。
取代: 形成取代酰胺或醚。
科学研究应用
二氢诺沃生物碱在科学研究中具有广泛的应用,包括:
相似化合物的比较
二氢诺沃生物碱属于氨基香豆素类抗生素,包括诺沃生物碱、氯生物碱和香豆霉素 A1 等其他化合物 。 与这些类似化合物相比,二氢诺沃生物碱具有独特的氢化结构,增强了其稳定性和对某些细菌菌株的效力 .
类似化合物:
诺沃生物碱: 一种氨基香豆素类抗生素,具有类似的作用机制,但氢化程度较低。
氯生物碱: 另一种氨基香豆素类抗生素,具有氯取代基,使其对某些细菌具有更强的效力。
香豆霉素 A1: 一种具有更广谱活性的二聚体氨基香豆素类抗生素.
二氢诺沃生物碱独特的结构和有效的抗菌活性使其成为科学研究和潜在治疗应用中的宝贵化合物。
属性
IUPAC Name |
[(3R,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h9-14,23,25-26,29,34-36H,7-8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYCENBZIMIWTM-KGSXXDOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316470 | |
| Record name | Dihydronovobiocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29826-16-2 | |
| Record name | Dihydronovobiocin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29826-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydronovobiocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029826162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydronovobiocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dihydronovobiocin?
A1: this compound, similar to its parent compound novobiocin, acts as a DNA gyrase inhibitor. [, ] Specifically, it targets the B subunit of DNA gyrase (GyrB), an essential bacterial enzyme responsible for controlling DNA supercoiling. [] This inhibition ultimately disrupts bacterial DNA replication and repair, leading to cell death.
Q2: How effective is this compound in inhibiting DNA gyrase compared to other known inhibitors?
A2: Research using a scintillation proximity assay demonstrated that this compound exhibits potent inhibition of DNA gyrase. [] Its 50% inhibitory concentration (IC50) was determined to be 64 nM, indicating strong binding affinity to GyrB. [] This potency is comparable to novobiocin (IC50 of 42 nM) and the cyclothialidine analog GR122222X (IC50 of 11 nM). []
Q3: Beyond antibacterial activity, has this compound shown activity against other targets?
A3: Interestingly, this compound has been shown to interact with LC3A, a protein involved in autophagy. [] This interaction suggests potential for this compound, or its derivatives, as tools to study autophagy pathways. []
Q4: Has this compound been chemically modified, and if so, what is the significance of these modifications?
A4: Yes, microbial biotransformation studies have successfully produced 11-hydroxythis compound from this compound using a novel soil actinomycete. [] This method provides an advantage over chemical oxidation, which results in a mixture of 11-hydroxy and 11-oxonovobiocin. [] The impact of this specific modification on biological activity requires further investigation.
Q5: Are there any established analytical methods for studying this compound?
A5: Early research utilized paper chromatography for the analysis of this compound. [] While this method provided a foundation for separation and identification, more modern techniques like HPLC or mass spectrometry are likely employed in current research for improved sensitivity and accuracy.
Q6: Is there any information available regarding the stability of this compound?
A6: While specific stability data for this compound is limited within the provided research, the development of a scintillation proximity assay suggests its compatibility with common solvents like dimethyl sulfoxide (DMSO) at concentrations up to 5% (v/v). [] This finding hints at potential stability under specific conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



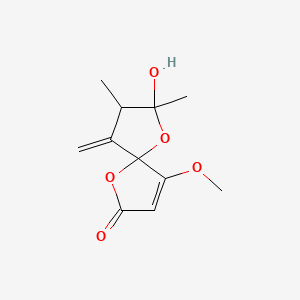
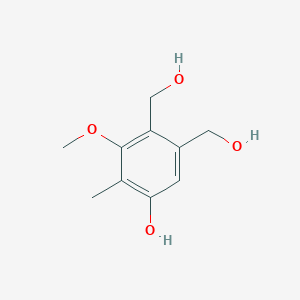
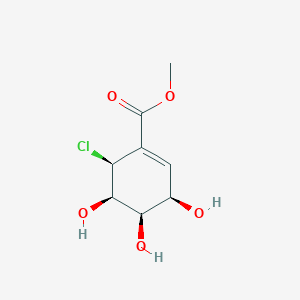
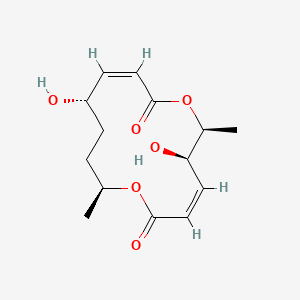
![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)
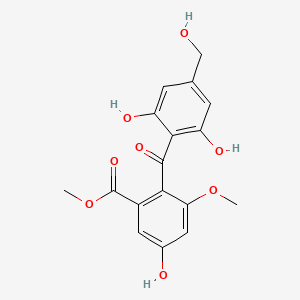
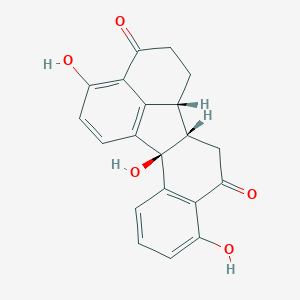
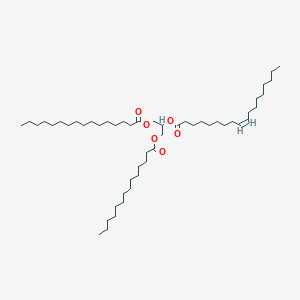
![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)

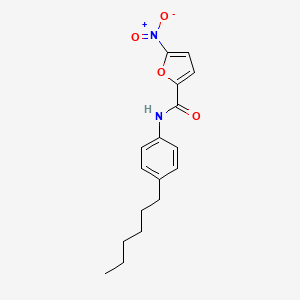
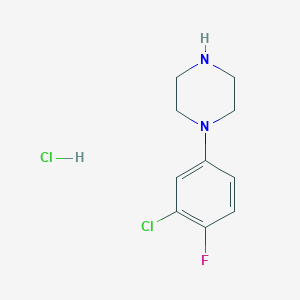
![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)
